Furazano[3,4-b]pyrazin-5-ol, 6-amino- is a complex organic compound that falls under the category of heterocycles, specifically pyrazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential applications as a mitochondrial uncoupler, particularly in the treatment of metabolic disorders such as nonalcoholic steatohepatitis (NASH) . The structural framework of this compound allows for various modifications, which can enhance its biological activity and pharmacokinetic properties.
Furazano[3,4-b]pyrazin-5-ol, 6-amino- is classified as a nitrogen-containing heterocyclic compound. It features a bicyclic structure that includes both pyrazine and furazan rings. The compound's molecular formula is with a molecular weight of approximately . It has been studied extensively for its structure-activity relationships and potential therapeutic applications .
The synthesis of Furazano[3,4-b]pyrazin-5-ol, 6-amino- typically involves several steps:
The synthesis often employs techniques such as Buchwald–Hartwig cross-coupling reactions and catalytic hydrogenation to achieve specific modifications in the molecular structure . These methods allow for fine-tuning of the compound’s properties.
Furazano[3,4-b]pyrazin-5-ol, 6-amino- features a bicyclic system where the pyrazine ring is fused with a furazan moiety. The presence of an amino group at position 6 and a hydroxy group at position 5 contributes to its reactivity and biological function.
Furazano[3,4-b]pyrazin-5-ol participates in various chemical reactions that are pivotal for its biological activity:
Furazano[3,4-b]pyrazin-5-ol operates primarily by disrupting mitochondrial function through uncoupling oxidative phosphorylation. This process involves:
Furazano[3,4-b]pyrazin-5-ol is typically presented as a crystalline solid with moderate solubility in polar solvents due to its functional groups.
The compound exhibits significant acidity due to the presence of both amino and hydroxy groups. Its reactivity profile allows it to participate in various chemical transformations that can be exploited for further derivatization.
Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to verify the structure and purity of synthesized compounds .
Furazano[3,4-b]pyrazin-5-ol has potential applications in:
The development of mitochondrial uncouplers represents a significant chapter in medicinal chemistry, evolving from early phenol-based protonophores like 2,4-dinitrophenol (DNP) to sophisticated heterocyclic systems. DNP demonstrated potent metabolic effects but exhibited a dangerously narrow therapeutic window due to non-selective membrane depolarization and off-target toxicity [1] [6]. This limitation spurred research into targeted heterocyclic systems that could achieve selective mitochondrial uncoupling without plasma membrane disruption. Early advancements included dicyanohydrazones (e.g., FCCP) and aryl amides (e.g., niclosamide), though these still faced challenges with toxicity or off-target effects [3] [6]. The discovery of the furazano[3,4-b]pyrazine core marked a paradigm shift by enabling precise protonophoric activity through optimized electronic properties and membrane partitioning characteristics. This bicyclic system combines the electron-deficient properties of 1,2,5-oxadiazole (furazan) and pyrazine rings, creating a π-conjugated scaffold ideal for charge delocalization – a critical requirement for efficient proton transport [2] [4]. The integration of these heterocyclic systems addressed fundamental limitations of earlier uncouplers by balancing three key parameters: optimal pKa range (6.5-8.0), appropriate lipophilicity (logP ~3-6), and selective mitochondrial membrane partitioning [1] [3].
Table 1: Evolution of Mitochondrial Uncoupler Scaffolds
Generation | Representative Compounds | Core Structural Features | Key Limitations |
---|---|---|---|
Classical | DNP, FCCP | Phenols, cyanocarbonyl hydrazones | Non-selective membrane depolarization; narrow therapeutic window |
Modern Heterocyclic | BAM15, Niclosamide | Furazanopyrazines, salicylanilides | Limited bioavailability; complex SAR |
Advanced Hybrids | 6-Aminofurazano[3,4-b]pyrazin-5-ols | Bicyclic heteroaromatic with amino/hydroxy substituents | Improved mitochondrial specificity; tunable pKa |
Furazano[3,4-b]pyrazine derivatives represent a strategically engineered class of mitochondrial uncouplers that selectively dissipate the proton gradient across the inner mitochondrial membrane. Unlike classical uncouplers, these compounds maintain the proton motive force exclusively within mitochondria without disrupting cellular plasma membrane potentials [2] [4]. The molecular mechanism involves cycling between protonated and deprotonated states facilitated by the hydroxy group at position 5, which acts as a proton shuttle. When protonated in the acidic intermembrane space (pH ~6.8), the neutral form diffuses across the membrane. In the higher pH environment of the matrix (pH ~8.0), deprotonation occurs, releasing H⁺ and generating an anion stabilized by resonance across the electron-deficient furazano-pyrazine system [3]. This anion then returns to the cytosolic side to complete the cycle, effectively short-circuiting ATP production while increasing oxygen consumption.
The bioenergetic impact of 6-amino derivatives is quantifiable through oxygen consumption rate (OCR) assays in cellular models. Compound 12i (SHS4121705) demonstrates an EC₅₀ of 4.3 μM in L6 myoblast cells, stimulating OCR by over 200% at optimal concentrations [1] [3]. In the STAM mouse model of nonalcoholic steatohepatitis (NASH), these compounds significantly improve key hepatic parameters at 25 mg·kg⁻¹·day⁻¹ without affecting core body temperature or food intake – side effects that plagued earlier uncouplers. The liver-targeted effects include:
Table 2: Bioenergetic and Therapeutic Effects in NASH Models
Parameter | Effect of 6-Aminofurazano[3,4-b]pyrazin-5-ol Derivatives | Significance |
---|---|---|
Oxygen Consumption Rate (OCR) | >200% increase at optimal concentrations | Enhanced metabolic rate without ATP production |
Liver Triglycerides | >40% reduction | Amelioration of hepatic steatosis |
NAFLD Activity Score | Significant improvement | Reduction in disease severity |
Alanine Aminotransferase | Marked decrease | Improved hepatocyte integrity |
Fibrosis Progression | Reduced collagen deposition | Prevention of advanced liver damage |
The 6-amino group in furazano[3,4-b]pyrazin-5-ol derivatives serves multiple critical functions in protonophore efficiency. Positioned adjacent to the proton-transporting hydroxy group at position 5, this primary amine participates in intricate electronic interactions that enhance the molecule's protonophoric capabilities. Through resonance-assisted hydrogen bonding, the 6-amino group stabilizes the anionic form generated after deprotonation of the 5-hydroxy group, effectively lowering the phenolic pKa to the physiologically optimal range (7.5-8.0) [2] [3]. This electronic modulation is quantified in BAM15 analogs, where the measured pKa of 7.56 ± 0.08 enables efficient proton shuttling between mitochondrial compartments [4].
Structure-activity relationship (SAR) studies demonstrate the indispensability of the primary amine. Alkylation or acylation of the 6-amino group completely abolishes uncoupling activity, as these modifications disrupt both resonance stabilization and hydrogen bonding capacity [3] [4]. Similarly, replacement with ether linkages (phenoxy or alkoxy) yields inactive compounds, confirming that the nitrogen-based functionality is essential for protonophoric cycling. The amino group's position also critically influences activity – relocation from position 6 to other ring positions dramatically reduces efficacy [2]. Furthermore, fluorination patterns on the aniline ring significantly impact potency, with ortho/para-difluorinated analogs showing EC₅₀ values as low as 40 nM in cellular OCR assays due to optimized membrane partitioning and pKa modulation [4].
Table 3: Impact of 6-Amino Group Modifications on Protonophore Activity
Modification | Example Compound | Protonophoric Activity | Structural Rationale |
---|---|---|---|
None (Primary amine) | BAM15 | EC₅₀ = 270 nM (L6 cells) | Optimal H-bonding and resonance |
N-Alkylation | N-Methyl analog | Inactive | Disrupted resonance stabilization |
N-Acylation | Acetamide derivative | Inactive | Eliminated protonation capability |
O-Linkage Replacement | Phenoxy analog | <5% activity | Loss of pKa modulation |
Positional Isomer | 5-Amino isomer | ~20% activity | Suboptimal charge distribution |
The 6-amino group also facilitates molecular interactions with the lipid bilayer through hydrogen bonding with phosphate head groups, enhancing membrane partitioning while maintaining orientation favorable for proton transport. This targeted membrane interaction differs significantly from the non-selective membrane disruption observed with DNP, explaining the improved safety profile of these heterocyclic uncouplers [2] [5]. Molecular modeling reveals that the planar furazano-pyrazine core with 6-amino and 5-hydroxy substituents adopts an ideal conformation for intercalation into phospholipid bilayers, with calculated logP values of 3.5-5.0 providing optimal balance between membrane accumulation and mobility [3] [4]. This precise molecular engineering has culminated in compounds with exceptional liver exposure and oral bioavailability, positioning 6-aminofurazano[3,4-b]pyrazin-5-ol derivatives as promising candidates for treating mitochondrial dysfunction-related metabolic disorders.
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7